Adenosine Monophosphate Adenosine Monophosphate Adenosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as an EC 3.1.3.11 (fructose-bisphosphatase) inhibitor, an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an adenosine A1 receptor agonist, a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is a conjugate base of an adenosine 5'-monophosphate(1+). It is a conjugate acid of an adenosine 5'-monophosphate(2-).
Adenosine phosphate, or adenylic acid, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position. Adenosine phosphate was withdrawn by the FDA since it was considered neither safe nor effective for its intended uses as a vasodilator and an anti-inflammatory.
Adenosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine monophosphate has been reported in Drosophila melanogaster, Bombyx mori, and other organisms with data available.
ADENOSINE PHOSPHATE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication. It was withdrawn in at least one region.
Adenosine monophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
Brand Name: Vulcanchem
CAS No.: 61-19-8
VCID: VC0517247
InChI: InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
SMILES: Array
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol

Adenosine Monophosphate

CAS No.: 61-19-8

Cat. No.: VC0517247

Molecular Formula: C10H14N5O7P

Molecular Weight: 347.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Adenosine Monophosphate - 61-19-8

Specification

CAS No. 61-19-8
Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Standard InChI Key UDMBCSSLTHHNCD-KQYNXXCUSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Appearance Solid powder
Colorform CRYSTALS FROM WATER + ACETONE
POWDER, NEEDLES FROM WATER & DIL ALC
Melting Point 196-200 °C
195 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

Adenosine 5'-monophosphate consists of an adenine base linked to a ribose sugar via a β-N9-glycosidic bond, with a phosphate group esterified to the 5'-hydroxyl group of the ribose (Figure 1). Its molecular formula is C₁₀H₁₄N₅O₇P, with a molecular weight of 347.22 g/mol for the free acid form and 371.22 g/mol for the disodium salt . The compound exhibits chirality, with a specific optical rotation of [α]²⁰/D = 43±2° (c = 1% in 0.5 M Na₂HPO₄) .

Table 1: Key Physicochemical Properties of AMP

PropertyValueSource
Melting Point178–185°C (free acid)
232–235°C (disodium salt)
SolubilityH₂O: 50 mg/mL
pKa Values0.9 (phosphate), 3.8 (amine)
UV Absorption (λₘₐₓ)259 nm (ε = 15,400 M⁻¹cm⁻¹)

The disodium salt form (CAS 4578-31-8) enhances aqueous solubility (>100 mg/mL) while maintaining stability under inert, low-temperature storage conditions (-20°C) . X-ray crystallography reveals a planar adenine moiety stacked perpendicular to the ribose-phosphate backbone, facilitating molecular recognition by enzymes like adenylate kinase .

Biochemical Roles in Cellular Metabolism

Energy Charge Regulation

AMP occupies a central position in the adenine nucleotide pool, dynamically interconverting with ADP and ATP through reactions catalyzed by adenylate kinase:
2ADPATP+AMP2 \text{ADP} \leftrightarrow \text{ATP} + \text{AMP}
This equilibrium maintains cellular energy charge (EC), calculated as:
EC=[ATP]+0.5[ADP][ATP]+[ADP]+[AMP]\text{EC} = \frac{[\text{ATP}] + 0.5[\text{ADP}]}{[\text{ATP}] + [\text{ADP}] + [\text{AMP}]}
Under energy-deficient conditions (EC < 0.7), AMP accumulation activates catabolic pathways while inhibiting anabolic processes .

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK, a heterotrimeric enzyme (α/β/γ subunits), serves as the primary cellular energy sensor. AMP binding to the γ-subunit induces conformational changes that:

  • Promote Thr172 phosphorylation on the α-subunit by upstream kinases (LKB1/CaMKKβ)

  • Inhibit dephosphorylation by protein phosphatases

  • Allosterically activate phosphorylated AMPK

Activated AMPK phosphorylates downstream targets including:

  • Acetyl-CoA carboxylase (inhibits fatty acid synthesis)

  • HMGR (reduces cholesterol biosynthesis)

  • TSC2 (suppresses mTORC1 signaling)

Physiological and Pharmacological Effects

Hepatic Protection in Acute Liver Failure

In a murine model of D-galactosamine/LPS-induced liver failure, AMP pretreatment (400 mg/kg) demonstrated:

  • 84% survival rate vs. 17% in controls

  • 68% reduction in serum ALT/AST levels

  • >50% suppression of TNF-α, IL-6, and MCP-1 expression

Mechanistic studies revealed AMP-mediated:

  • Inhibition of NF-κB p65 nuclear translocation

  • Reduced H3K4me2 enrichment at TNF-α promoter

  • Elevation of hepatic adenosine (3.2-fold vs. control)

Metabolic Effects in Obesity Models

Dietary AMP supplementation (0.1% w/w) in high-fat-fed mice induced:

ParameterChange vs. ControlMechanism
Food Intake+18% Hypothalamic orexigenic signaling
Energy Expenditure+22% UCP1-mediated thermogenesis
Fat Mass-31% Enhanced lipolysis in WAT

These effects occurred without altering lean mass or physical activity, suggesting AMP’s potential as a weight-management agent .

Industrial and Therapeutic Applications

Dermatological Uses

The disodium salt form (AMP-Na₂) exhibits:

  • Collagen synthesis stimulation (1.8-fold in fibroblasts)

  • UV-protective effects via MMP-1 inhibition

  • Enhanced skin permeability (LogP = -2.1 vs. -3.4 for free AMP)

Clinical formulations containing 2–5% AMP-Na₂ show efficacy in reducing wrinkle depth (23% improvement at 12 weeks) and improving skin elasticity .

Analytical and Research Applications

¹³C₅-labeled AMP (MW 352.18 g/mol) serves as an internal standard for:

  • LC-MS quantification of purine metabolites

  • Tracing nucleotide flux in <sup>13</sup>C metabolic flux analysis

  • Studying AMPK activation kinetics via isotopic dilution

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